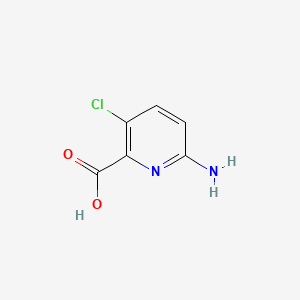

6-Amino-3-chloropicolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-3-chloropicolinic acid is an organic compound with the molecular formula C6H5ClN2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the 6th position and a chlorine atom at the 3rd position on the pyridine ring

Mécanisme D'action

Target of Action

It is known that similar compounds, such as aminoglycosides, bind to the bacterial ribosome .

Mode of Action

Aminoglycosides, which are structurally similar, inhibit protein synthesis by promoting mistranslation and elimination of proofreading

Biochemical Pathways

Aminoglycosides are known to affect protein synthesis pathways . It’s possible that 6-Amino-3-chloropicolinic acid may have a similar effect, but more research is needed to confirm this.

Result of Action

If it acts similarly to aminoglycosides, it may lead to inhibition of protein synthesis, resulting in bacterial cell death .

Action Environment

A study on 6-chloropicolinic acid, a related compound, found that soil temperature was the most important factor influencing its decomposition rate .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 6-Amino-3-chloropicolinic acid are not well-studied. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules, potentially influencing their function .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

It is possible that threshold effects may be observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that the compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-chloropicolinic acid typically involves the chlorination of picolinic acid followed by amination. One common method includes the reaction of 3-chloropicolinic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Amino-3-chloropicolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups, under basic conditions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Hydrogen peroxide, nitric acid, or potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

Substitution: 6-Amino-3-hydroxypicolinic acid, 6-Amino-3-alkoxypicolinic acid.

Oxidation: 6-Nitro-3-chloropicolinic acid, 6-Nitroso-3-chloropicolinic acid.

Reduction: 6-Amino-3-chloropicolinic alcohol, 6-Amino-3-chloropicolinic amine.

Applications De Recherche Scientifique

6-Amino-3-chloropicolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

- 6-Amino-3-bromopicolinic acid

- 6-Amino-3-iodopicolinic acid

- 6-Amino-3-fluoropicolinic acid

Comparison: 6-Amino-3-chloropicolinic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size and electronegativity influence the compound’s overall properties, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Activité Biologique

6-Amino-3-chloropicolinic acid (CAS No. 1020917-27-4) is a compound that has garnered interest in various fields due to its potential biological activity, particularly in antimicrobial and anticancer research. This article delves into the biochemical properties, mechanisms of action, and relevant studies that highlight the biological significance of this compound.

Chemical Structure and Properties

- Molecular Formula: C6H6ClN

- Molecular Weight: 157.55 g/mol

- Melting Point: 190-191°C

The compound features a chlorine atom attached to the pyridine ring, which influences its reactivity and biological properties. Its structure is critical for understanding its interaction with biological systems.

Research indicates that this compound interacts with various enzymes and proteins, potentially influencing their functions. The nature of these interactions may involve:

- Binding to Active Sites: The compound may bind to specific sites on enzymes, leading to inhibition or activation.

- Gene Expression Modulation: It may affect gene expression profiles in cells, contributing to its biological effects.

| Property | Description |

|---|---|

| Binding Affinity | Potential interaction with enzymes |

| Gene Expression | Possible modulation of gene expression |

| Stability | Limited data on long-term stability in biological systems |

The exact molecular mechanisms through which this compound exerts its effects are not fully elucidated. However, preliminary findings suggest:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Antimicrobial Activity: It has shown potential against various microbial strains, indicating a role in disrupting microbial cell integrity or metabolic processes .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. For instance:

- Study on Bacterial Inhibition: A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at relatively low concentrations.

- Fungal Inhibition: Additional research indicated antifungal properties, particularly against pathogenic fungi, suggesting potential applications in treating fungal infections.

Anticancer Properties

Research has also focused on the anticancer potential of this compound:

- Cell Line Studies: In vitro studies using cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. Specific pathways involved include the modulation of apoptotic markers and cell cycle regulators.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 6-Amino-3-bromopicolinic acid | Moderate antimicrobial effects | Bromine substituent alters reactivity |

| 6-Amino-3-fluoropicolinic acid | Limited data; potential herbicidal activity | Fluorine may impact biological interactions |

Propriétés

IUPAC Name |

6-amino-3-chloropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROKVAZDYGTKHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.